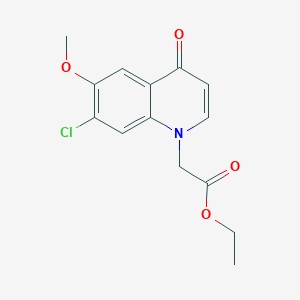

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate

CAS No.:

Cat. No.: VC20142915

Molecular Formula: C14H14ClNO4

Molecular Weight: 295.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14ClNO4 |

|---|---|

| Molecular Weight | 295.72 g/mol |

| IUPAC Name | ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetate |

| Standard InChI | InChI=1S/C14H14ClNO4/c1-3-20-14(18)8-16-5-4-12(17)9-6-13(19-2)10(15)7-11(9)16/h4-7H,3,8H2,1-2H3 |

| Standard InChI Key | ZQMIWPYSYIZTLD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)Cl)OC |

Introduction

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is an organic compound belonging to the quinoline derivatives family. Quinoline-based compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound contains functional groups such as a chloro substituent, a methoxy group, and an ester moiety, which contribute to its chemical reactivity and potential applications in medicinal chemistry.

Structural Features

The molecular structure of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is characterized by:

-

Core Quinoline Ring: A bicyclic aromatic system with nitrogen at position 1.

-

Substituents:

-

Chloro Group: Positioned at the 7th carbon, enhancing lipophilicity.

-

Methoxy Group: Located at the 6th carbon, influencing electronic properties.

-

Ester Functionality: The ethyl acetate group contributes to solubility and potential bioavailability.

-

The compound’s systematic IUPAC name reflects its precise molecular configuration.

Synthesis Pathway

The synthesis of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves:

-

Quinoline Core Formation: Starting with a suitable precursor like aniline derivatives, cyclization reactions are used to form the quinoline scaffold.

-

Functionalization:

-

Introduction of the chloro group via halogenation.

-

Addition of the methoxy group using methylating agents.

-

-

Esterification: The ethyl acetate group is introduced through reactions with ethyl chloroacetate under basic or catalytic conditions.

Recrystallization or chromatographic techniques are employed for purification.

Potential Applications

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has potential applications in:

-

Medicinal Chemistry:

-

Antimicrobial Agents: Quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase.

-

Anticancer Drugs: The compound’s structure suggests possible activity against cancer cell lines due to its ability to interact with DNA or proteins.

-

-

Synthetic Intermediate:

-

It can serve as a precursor for synthesizing more complex quinoline-based pharmaceuticals.

-

-

Material Science:

-

Its aromatic structure may find applications in dyes or electronic materials.

-

Research Findings

Studies on similar quinoline derivatives have shown:

-

Antimicrobial Activity:

Compounds with chloro and methoxy groups exhibit significant inhibition against Gram-positive and Gram-negative bacteria . -

Cytotoxicity:

Quinoline esters have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) . -

Pharmacokinetics:

Ester groups enhance membrane permeability, suggesting good bioavailability for drug candidates .

Limitations and Future Directions

Despite its potential, Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate requires further investigation:

-

Toxicity Studies:

Comprehensive in vivo studies are needed to evaluate safety profiles. -

Optimization for Drug Development:

Modifications to improve specificity and reduce side effects should be explored. -

Sustainability in Synthesis:

Green chemistry approaches should be adopted for scalable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume